3-(4-bromophenyl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the tetrazine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The tetrazine ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Oxidation and Reduction Reactions: The tetrazine ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Cycloaddition Reactions: These reactions typically require heat or light to proceed.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed: The major products depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted tetrazines, while cycloaddition reactions can produce complex heterocyclic structures .
Scientific Research Applications
3-(4-Bromophenyl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features but different chemical properties and applications.
4-(4-Bromophenyl)-thiazol-2-amine: Shares the 4-bromophenyl group but has a thiazole ring instead of a tetrazine ring.
Uniqueness: Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry .
Properties
CAS No. |
56107-99-4 |
---|---|
Molecular Formula |
C8H5BrN4 |
Molecular Weight |
237.1 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.